2-(Bromomethyl)-1,4-difluorobenzene

Catalog No.
S708370
CAS No.
85117-99-3
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1,4-difluorobenzene

CAS Number

85117-99-3

Product Name

2-(Bromomethyl)-1,4-difluorobenzene

IUPAC Name

2-(bromomethyl)-1,4-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2

InChI Key

ONWGSWNHQZYCFK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CBr)F

Synonyms

2-(Bromomethyl)-1,4-difluorobenzene; 1-Bromomethyl-2,5-difluorobenzene; 3,6-Difluorobenzyl Bromide; α-Bromo-2,5-difluorotoluene

Canonical SMILES

C1=CC(=C(C=C1F)CBr)F

Molecular Structure Analysis

The key feature of 2-(bromomethyl)-1,4-difluorobenzene is the combination of two functional groups:

  • Fluorine atoms: The presence of two fluorine atoms at positions 1 and 4 of the benzene ring introduces electron-withdrawing character. This can affect the reactivity of the molecule by deactivating the ring towards electrophilic aromatic substitution.
  • Bromomethyl group: The bromomethyl group (CH2Br) attached at position 2 is an electrophilic moiety. The relatively good leaving group ability of bromine makes this position susceptible to nucleophilic substitution reactions.

Chemical Reactions Analysis

  • Nucleophilic substitution: The bromomethyl group can be displaced by various nucleophiles (Nu) in a reaction like this:

C7H5BrF2 + Nu -> C7H5F2CH2Nu + Br-

The nature of the nucleophile will determine the product. For example, reacting with ammonia (NH3) would yield the corresponding primary amine (C7H5F2CH2NH2).

  • Reduction: The bromomethyl group can potentially be reduced to a methylene group (CH2) using reducing agents like lithium aluminum hydride (LiAlH4).

Note

These are general reaction examples, and specific conditions and reagents would be needed for actual synthesis.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature.
  • Melting point and boiling point: Expected to be moderate, likely in the range of 50-150 °C for melting point and 200-300 °C for boiling point.
  • Solubility: Insoluble in water due to the non-polar aromatic ring, but soluble in organic solvents like dichloromethane or chloroform.
  • Stability: The C-Br bond is relatively stable, but the compound may be light-sensitive due to the presence of bromine.

There is no known specific mechanism of action for 2-(bromomethyl)-1,4-difluorobenzene as it's likely an intermediate, not a final product used in biological systems.

  • Harmful if inhaled or swallowed: Organic halides can irritate or damage respiratory and digestive systems [].
  • Skin and eye irritant: May cause irritation or burns upon contact [].
  • Flammable: Organic solvents are often flammable and require proper handling and storage precautions [].

Synthesis and Characterization:

2-(Bromomethyl)-1,4-difluorobenzene is an aromatic organic compound with the chemical formula C7H5BrF2. Its synthesis has been reported in several scientific publications, often involving the bromination of 1,4-difluorobenzene followed by subsequent functionalization steps. For example, one study describes its preparation through the reaction of 1,4-difluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator [].

Potential Applications:

While the specific research applications of 2-(Bromomethyl)-1,4-difluorobenzene are not extensively documented, its chemical properties suggest potential uses in various scientific fields:

  • Intermediate in Organic Synthesis: The presence of both a reactive bromine and a methyl group makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. The bromine group can be readily substituted with other functional groups, allowing for the creation of diverse new compounds.
  • Material Science: Fluorinated aromatic compounds are known for their interesting properties, such as thermal and chemical stability. 2-(Bromomethyl)-1,4-difluorobenzene could potentially be used as a building block in the development of novel materials with unique properties.
  • Medicinal Chemistry: The exploration of new molecules with potential therapeutic applications is a continuous effort in medicinal chemistry. The combination of aromatic and halogenated functionalities in 2-(Bromomethyl)-1,4-difluorobenzene might warrant investigation for its potential biological activity.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (86.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

85117-99-3

Wikipedia

2,5-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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